

A Technical Guide to 2-Isopropylloxazole-4-carboxylic acid: Synthesis, Characterization, and Application

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Compound of Interest

Compound Name: 2-Isopropylloxazole-4-carboxylic acid

Cat. No.: B126759

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Executive Summary

This technical guide provides an in-depth examination of **2-Isopropylloxazole-4-carboxylic acid** (CAS No: 153180-21-3), a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery.^[1] Oxazole scaffolds are considered "privileged structures" due to their prevalence in numerous bioactive natural products and synthetic pharmaceuticals.^[2] This document details the compound's physicochemical properties, provides a validated synthetic protocol, explores its chemical reactivity and derivatization potential, and discusses its strategic application in modern drug development programs. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule as a key intermediate or fragment in the synthesis of novel therapeutic agents.

The Strategic Value of the Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.^[3] This structural motif is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its stability, capacity for hydrogen bonding, and specific spatial arrangement of heteroatoms make it a highly sought-after component in drug design.^[4]

The carboxylic acid functionality, present in approximately 25% of all commercialized pharmaceuticals, is frequently incorporated to enhance aqueous solubility, introduce a key binding interaction with biological targets, or serve as a handle for prodrug strategies.[\[5\]](#)[\[6\]](#) The combination of the isopropyl group, the stable oxazole core, and the reactive carboxylic acid handle in **2-Isopropylloxazole-4-carboxylic acid** creates a building block with a favorable balance of lipophilicity, metabolic stability, and synthetic versatility.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic properties is foundational to its effective use in synthesis and downstream applications.

Physicochemical Properties

The key identifying and physical properties of **2-Isopropylloxazole-4-carboxylic acid** are summarized below.

Property	Value	Source
CAS Number	153180-21-3	[1] [7]
Molecular Formula	C ₇ H ₉ NO ₃	[1] [8]
Molecular Weight	155.15 g/mol	[8]
Appearance	Typically an off-white to brown crystalline powder	[4]
Solubility	Soluble in polar organic solvents like methanol, DMSO, and DMF	[4]

Spectroscopic Signature

Spectroscopic analysis confirms the structural integrity of the molecule. The expected data are as follows:

- ¹H NMR: The proton of the carboxylic acid is highly characteristic, appearing as a broad singlet far downfield in the 10-12 ppm range.[\[9\]](#) The isopropyl group will present as a septet

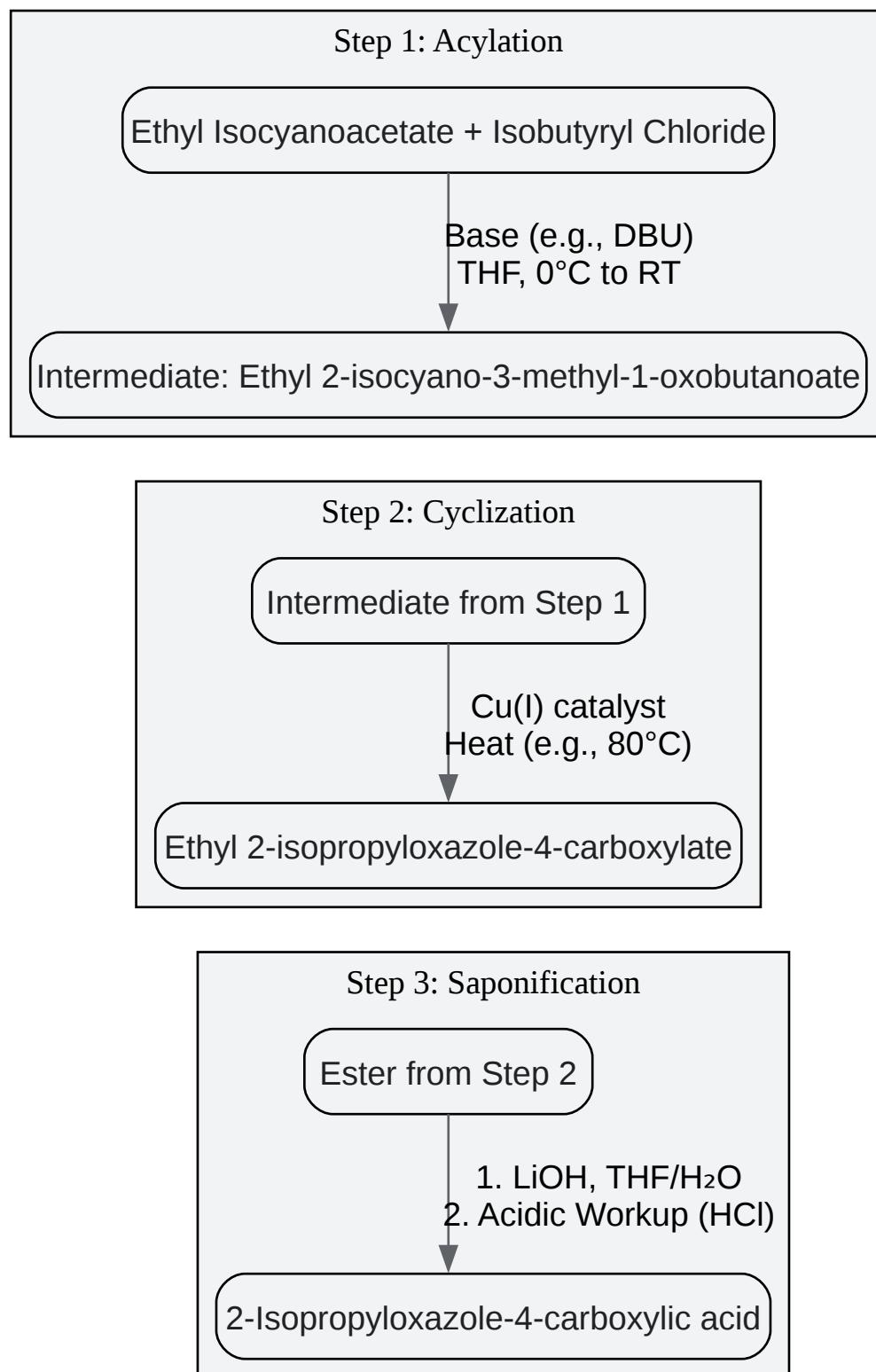
(for the CH) and a doublet (for the two CH₃ groups). The lone proton on the oxazole ring (at the C5 position) will appear as a singlet, typically in the aromatic region.

- ¹³C NMR: The carbonyl carbon of the carboxylic acid is a key indicator, with a chemical shift in the 160-180 ppm range.[9] The carbons of the oxazole ring will appear between ~120-160 ppm, with the C2 carbon (bearing the isopropyl group) being the most downfield.
- Infrared (IR) Spectroscopy: The carboxylic acid group dominates the IR spectrum with two distinct features: a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹ and a sharp, strong C=O carbonyl stretch near 1710 cm⁻¹.[9]

Synthesis and Purification Protocol

Multiple routes exist for the synthesis of substituted oxazoles.[10] A common and reliable method involves the condensation and cyclization of an amide with an α -haloketone or, more modernly, the reaction of a carboxylic acid derivative with an isocyanide.[2] Below is a robust, field-proven protocol for the synthesis of **2-Isopropylloxazole-4-carboxylic acid** starting from ethyl isocyanoacetate and isobutyryl chloride.

Experimental Workflow

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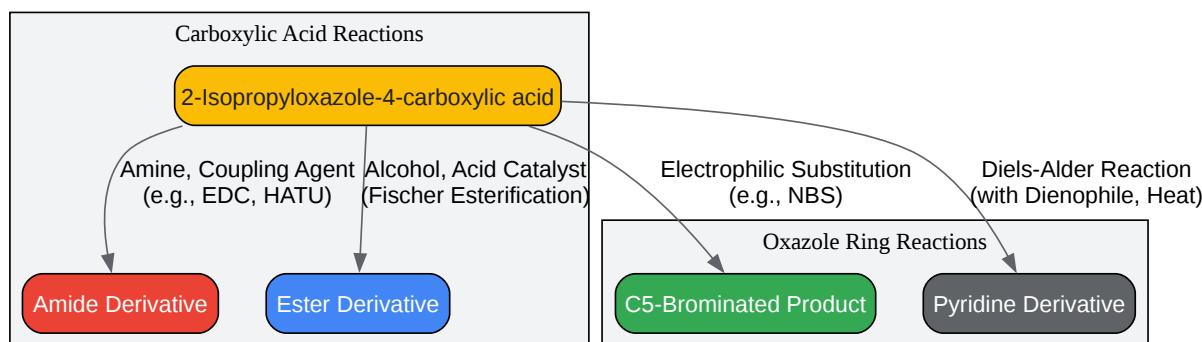
Caption: A three-step synthetic workflow for the target compound.

Step-by-Step Methodology

- Acylation: To a cooled (0 °C) solution of ethyl isocyanoacetate (1.0 eq) and a non-nucleophilic base such as DBU (1.1 eq) in anhydrous THF, add isobutyryl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
 - Causality: The base deprotonates the carbon adjacent to the isocyanide, creating a nucleophile that attacks the electrophilic acyl chloride. This step builds the core carbon-nitrogen backbone required for cyclization.
- Copper-Catalyzed Cyclization: To the crude reaction mixture from Step 1, add a copper(I) catalyst, such as Cu₂O or Cul (5 mol%). Heat the mixture to 80 °C and stir for 12-18 hours. The reaction progress can be monitored by GC-MS.
 - Causality: The copper catalyst facilitates the intramolecular cyclization of the acylated intermediate. The oxygen of the carbonyl group attacks the isocyanide carbon, leading to the formation of the stable aromatic oxazole ring.[2]
- Saponification: After cooling, the reaction mixture is concentrated. The resulting crude ester is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
 - Causality: The hydroxide ion acts as a nucleophile, hydrolyzing the ethyl ester to the corresponding carboxylate salt.
- Purification: Upon completion, the THF is removed under reduced pressure. The aqueous solution is washed with a nonpolar solvent (e.g., hexanes) to remove impurities. The aqueous layer is then acidified to pH ~2-3 with 1M HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield **2-Isopropylloxazole-4-carboxylic acid**.
 - Self-Validation: The final product's identity and purity should be confirmed via NMR, LC-MS, and melting point analysis, comparing the data to the expected spectroscopic signature (Section 2.2).

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its dual reactivity, offering two distinct handles for chemical modification. The carboxylic acid is the more reactive site for many standard transformations, while the oxazole ring can participate in more advanced C-H functionalization or cycloaddition reactions.



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Caption: Reactivity map showing key derivatization pathways.

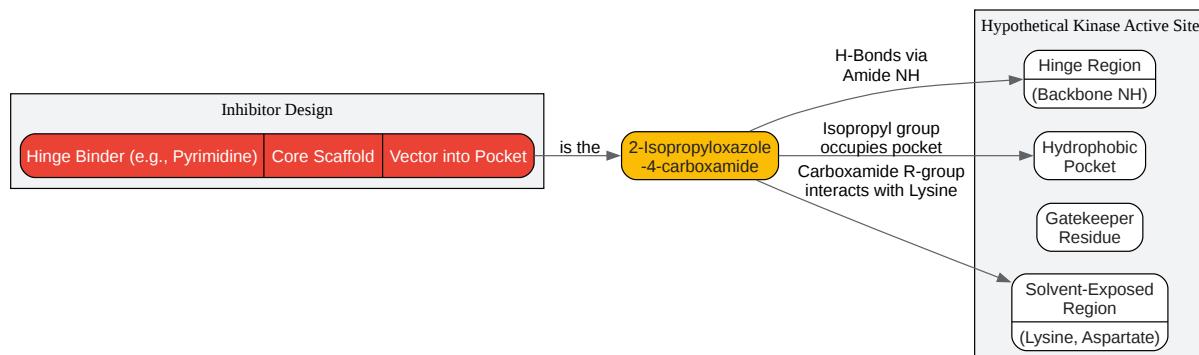
- **Carboxylic Acid Functionality:** This group is a gateway to a vast array of derivatives.^[4]
 - **Amidation:** Standard peptide coupling reagents (EDC, HATU, TBTU) readily convert the acid to amides, allowing for the introduction of diverse amine-containing fragments.^[11] This is arguably the most common and valuable transformation in drug discovery.
 - **Esterification:** Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the acid yields esters, which can be used as prodrugs or intermediates.
- **Oxazole Ring Reactivity:** The oxazole ring is electron-rich and aromatic, though less so than imidazole.^[3]

- Electrophilic Aromatic Substitution: This reaction preferentially occurs at the C5 position, which is the most electron-rich carbon.[\[12\]](#) Halogenation (e.g., with NBS) or nitration can be achieved, providing a handle for subsequent cross-coupling reactions.
- Diels-Alder Reactions: The oxazole can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. This reaction is a powerful method for constructing highly substituted pyridine rings, which are themselves critical scaffolds in pharmaceuticals.[\[3\]](#) [\[10\]](#)

Application in Drug Discovery and Fragment-Based Design

2-Isopropylloxazole-4-carboxylic acid is an ideal fragment for fragment-based lead discovery (FBLD) and a key building block for lead optimization. Its properties align well with the principles of designing orally bioavailable drugs. The carboxylic acid group can serve as a "bioisostere" for other functionalities or act as a primary pharmacophore that interacts with key residues (e.g., lysine, arginine) in a protein's active site.[\[13\]](#)

A common application is in the design of kinase inhibitors, where a heterocyclic core often serves as a scaffold to orient vectors into different pockets of the ATP binding site.



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Caption: Conceptual use as a core scaffold in a kinase inhibitor.

In this conceptual model, the amide derived from our title compound is used as a central scaffold. The isopropyl group provides a vector into a hydrophobic pocket, while the amide linker allows for hydrogen bonding with the critical kinase hinge region. The R-group attached to the amide nitrogen can be tailored to interact with the solvent-exposed region, potentially forming a salt bridge with a charged residue like lysine, thereby enhancing potency and selectivity.

Conclusion

2-Isopropylloxazole-4-carboxylic acid is a high-value, versatile chemical tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and robust synthetic accessibility make it an excellent starting point for the exploration of new chemical space. The strategic combination of a stable heterocyclic core, a lipophilic isopropyl group, and a highly functional carboxylic acid handle provides an ideal platform for the rapid generation of compound libraries and the optimization of lead candidates in drug discovery programs.

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